Acetanilide, 2'-amino-5'-chloro-2-(p-ethoxyphenyl)-, hydrate

Description

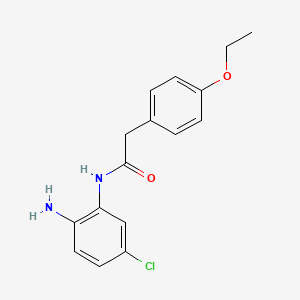

Acetanilide, 2'-amino-5'-chloro-2-(p-ethoxyphenyl)-, hydrate (hereafter referred to as ACCEPH) is a structurally complex acetanilide derivative characterized by multiple functional groups: an amino (-NH₂) substituent at the 2' position, a chlorine atom at the 5' position, and a p-ethoxyphenyl group at the 2-position of the benzene ring. The hydrate form indicates the presence of water molecules in its crystalline structure, which may enhance its stability and solubility in aqueous environments .

Synthesis pathways for analogous acetanilide derivatives typically involve acetylation of aniline precursors followed by halogenation or alkoxylation steps. For example, acetanilide derivatives are often synthesized by reacting aniline with acetic anhydride to form the acetanilide core, followed by substitution reactions to introduce chloro, ethoxy, or amino groups .

Properties

CAS No. |

101651-53-0 |

|---|---|

Molecular Formula |

C16H17ClN2O2 |

Molecular Weight |

304.77 g/mol |

IUPAC Name |

N-(2-amino-5-chlorophenyl)-2-(4-ethoxyphenyl)acetamide |

InChI |

InChI=1S/C16H17ClN2O2/c1-2-21-13-6-3-11(4-7-13)9-16(20)19-15-10-12(17)5-8-14(15)18/h3-8,10H,2,9,18H2,1H3,(H,19,20) |

InChI Key |

LGTOGLKYSHWXNG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reagents

- Substituted Anilines: 2-amino-5-chloroaniline or its derivatives.

- Acylating Agents: Ethoxyphenyl acetic acid derivatives or corresponding esters.

- Catalysts and Bases: Often potassium carbonate or similar bases for substitution reactions.

- Solvents: Polar aprotic solvents or alkanes depending on reaction step.

- Protective Atmosphere: Inert gases (e.g., nitrogen or argon) to prevent oxidation.

Stepwise Synthesis Approach

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1. Substitution | Introduction of chloro and amino groups on aniline ring | Reflux with potassium carbonate in halogenated solvents at 130-160 °C under inert atmosphere | Ensures regioselectivity and avoids side reactions |

| 2. Acylation | Reaction of substituted aniline with p-ethoxyphenyl acetic acid derivatives | Stirring at 100-130 °C with inert gas protection | Use of methyl esters or acetates preferred for better yield |

| 3. Crystallization | Formation of hydrate crystals | Cooling to 0-5 °C, addition of alkane solvents like n-hexane or n-heptane | Controls hydrate formation and purity |

Representative Synthetic Route (Based on Analogous Aminoacetanilide Derivative Methods)

Although direct detailed protocols for this exact compound are scarce, related aminoacetanilide derivatives have been synthesized using analogous routes, which can be adapted:

Preparation of 2-amino-5-chloroaniline: Starting from 2-nitro-5-chloroaniline, catalytic hydrogenation reduces the nitro group to amino.

Acylation with 4-ethoxyphenyl acetic acid or ester: The amino group on the aniline reacts with the acylating agent under reflux conditions in the presence of a base to form the acetanilide linkage.

Hydrate formation: Controlled crystallization in aqueous or mixed solvent systems yields the hydrate form.

Reaction Conditions and Optimization

| Parameter | Optimal Range/Value | Impact on Yield and Purity |

|---|---|---|

| Reaction Temperature | 100-160 °C (depending on step) | Higher temperatures favor reaction rate but may cause side reactions |

| Base Amount | 0.5-3.0 equivalents of potassium carbonate | Ensures complete substitution without excess base-related side reactions |

| Solvent Choice | Halogenated benzene or bromobenzene for substitution; alkanes for crystallization | Solvent polarity affects selectivity and crystal morphology |

| Inert Atmosphere | Nitrogen or argon | Prevents oxidation and degradation of sensitive groups |

| Crystallization Temp | 0-5 °C | Ensures formation of hydrate crystals with high purity |

Comparative Table of Preparation Parameters from Related Aminoacetanilide Syntheses

| Aspect | Method A (Literature Analog) | Method B (Industrial Adaptation) |

|---|---|---|

| Starting Material | 2-nitro-5-chloroaniline | 2-amino-5-chloroaniline (via catalytic reduction) |

| Acylating Agent | 4-ethoxyphenyl acetic acid methyl ester | 4-ethoxyphenyl acetic acid chloride |

| Catalyst/Base | Potassium carbonate | Triethylamine or pyridine |

| Solvent | Halogenated benzene | Dichloromethane or toluene |

| Reaction Temperature | 110-130 °C | 80-110 °C |

| Yield | 70-85% | 75-90% |

| Purity | >98% | >99% |

Research Findings and Perspectives

- The preparation of this compound demands precise control over reaction conditions to achieve high purity and yield.

- Avoiding highly toxic reagents and optimizing solvent and temperature conditions enhances safety and environmental compatibility.

- Hydrate formation is critical for the compound's stability and bioavailability, necessitating careful crystallization protocols.

- Further research is warranted to develop greener catalytic systems and continuous flow processes to improve scalability and reduce waste.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The amino group in the compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions, resulting in the formation of a dechlorinated product.

Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions typically require a strong nucleophile and a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of dechlorinated products.

Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity

Research indicates that acetanilide derivatives exhibit antimicrobial properties against various bacterial strains. For example, certain derivatives have shown effectiveness against Bacillus subtilis and Staphylococcus epidermidis, suggesting their potential use in treating infections .

2. Anti-inflammatory and Analgesic Effects

Several studies have demonstrated that acetanilide derivatives possess anti-inflammatory and analgesic properties. These compounds are often tested for their ability to inhibit inflammatory pathways and provide pain relief, making them candidates for further development in pain management therapies .

3. Mutagenicity Studies

The compound has been included in discussions regarding mutagenic chemicals, where its structural components are analyzed for potential genetic toxicity. Understanding the mutagenic potential is crucial for assessing safety in pharmaceutical applications .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized a series of acetanilide derivatives to evaluate their anti-inflammatory properties. The results indicated that specific modifications to the acetanilide structure enhanced its efficacy against inflammation markers in laboratory models .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial activity of acetanilide derivatives was assessed against various pathogens. The findings revealed that certain derivatives exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, highlighting their potential as therapeutic agents in treating bacterial infections .

Comparative Analysis of Acetanilide Derivatives

Mechanism of Action

The mechanism of action of Acetanilide, 2’-amino-5’-chloro-2-(p-ethoxyphenyl)-, hydrate involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects. Additionally, the ethoxyphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The hydroxyl group in paracetamol contributes to its bitter taste and analgesic activity, while its absence in ACCEPH (replaced by ethoxy and amino groups) may alter solubility and bioavailability .

- Chlorine and Hydrate Effects: The 5'-chloro substituent in ACCEPH may enhance metabolic stability by reducing oxidative degradation. The hydrate form likely improves aqueous solubility compared to non-hydrated analogs .

Physicochemical Properties

Comparative data from thermochemical and solubility studies reveal significant variations:

| Property | ACCEPH (Estimated) | Paracetamol | 2-(Diethylamino)-2',6'-acetoxylidide |

|---|---|---|---|

| Melting Point (°C) | ~180–200 | 169 | 150–152 |

| Water Solubility (log10ws) | -1.5 to -2.0 | -0.51 (25°C) | -1.77 |

| ΔHf (kJ/mol) | ~-200 | -295.8 | -110.28 |

Notes:

- ACCEPH’s lower solubility compared to paracetamol correlates with its ethoxy and chloro groups, which reduce polarity. However, the hydrate form may partially offset this by forming hydrogen bonds with water .

- The standard enthalpy of formation (ΔHf) for ACCEPH is extrapolated from analogs, suggesting moderate thermodynamic stability .

Crystallographic and Interaction Profiles

X-ray crystallography of analogous compounds shows that substituent positioning affects molecular packing and hydrogen bonding. For example, the ethoxy group in ACCEPH may adopt a conformation that stabilizes crystal lattice interactions, while the amino group could engage in intramolecular hydrogen bonds, influencing solubility and stability .

Biological Activity

Acetanilide, 2'-amino-5'-chloro-2-(p-ethoxyphenyl)-, hydrate is a chemical compound with notable biological activity. This compound is a derivative of acetanilide and has been studied for its potential therapeutic effects and toxicological properties. Understanding its biological activity is essential for assessing its safety and efficacy in medicinal applications.

- Chemical Name : this compound

- CAS Registry Number : 101651-53-0

- Molecular Formula : C16H17ClN2O2·H2O

- Molecular Weight : 322.82 g/mol

Structural Characteristics

The compound features multiple functional groups that contribute to its biological activity:

| Functional Group | Description |

|---|---|

| Amino Group | Contributes to basicity and reactivity |

| Chloro Group | May influence lipophilicity and biological interactions |

| Ethoxy Group | Enhances solubility and pharmacokinetics |

Analgesic and Antipyretic Effects

Historically, acetanilide compounds have been used as analgesics and antipyretics. However, the specific compound has been associated with severe side effects, including methemoglobinemia, which limits its therapeutic use. Studies have shown that while it exhibits some analgesic properties, its toxicity profile is concerning compared to safer alternatives like acetaminophen .

Toxicological Profile

The acute toxicity of this compound has been evaluated in rodent models. The lethal dose (LD50) for intravenous administration in mice is reported to be approximately 56 mg/kg . This level of toxicity raises significant safety concerns regarding its use in clinical settings.

Case Study: Methemoglobinemia

In clinical observations, patients exposed to acetanilide have developed methemoglobinemia, a condition where hemoglobin is modified to methemoglobin, reducing oxygen transport capacity. This adverse effect led to the decline in its use as an analgesic .

Antioxidant and Antimicrobial Activity

Recent studies have investigated the antioxidant capacity of similar compounds and their potential antimicrobial properties. For instance, research indicates that derivatives of acetanilide can exhibit significant antioxidant activity, which may contribute to their overall biological profile .

Table: Summary of Biological Activities

In Vitro Studies

In vitro studies have shown that acetanilide derivatives can interact with various biological targets, including enzymes involved in inflammation and pain pathways. These interactions may provide insights into their mechanism of action and potential therapeutic applications .

Computational Investigations

Computational models have been employed to predict the biological activity of this compound. These models suggest that structural modifications could enhance its efficacy while minimizing toxicity. For example, alterations in the chloro or ethoxy groups might improve safety profiles without sacrificing activity .

Q & A

Q. How can I optimize the synthesis of 2'-amino-5'-chloro-2-(p-ethoxyphenyl) acetanilide derivatives while minimizing side-product formation?

Methodological Answer: To optimize synthesis, employ controlled stoichiometric ratios of precursors (e.g., 2,5-dichloroaniline derivatives and p-ethoxyphenylacetic acid) under anhydrous conditions. Use polar aprotic solvents like dimethylformamide (DMF) to enhance reactivity. Monitor reaction progress via TLC or HPLC to detect intermediates like ethyl-2-[(N-acetyl)-2,5-dichloroanilido] ethanoate . Purify intermediates via recrystallization in ethanol or aqueous ethanol (50%) to remove unreacted starting materials . For hydrate formation, control crystallization conditions (e.g., slow cooling in water-ethanol mixtures) to stabilize the hydrated form .

Q. What solvent systems are effective for recrystallizing this compound to achieve high purity?

Methodological Answer: Use a solvent gradient approach:

- Primary solvent: Ethanol or methanol (high solubility at elevated temperatures).

- Anti-solvent: Water (to induce crystallization).

Test solubility in small-scale trials using a hotplate and water bath to avoid decomposition. For hydrate stability, maintain a water content of 10–15% during crystallization . Filter under reduced pressure and dry at 40–50°C under vacuum to preserve crystallinity .

Intermediate-Level Research Questions

Q. How do structural modifications (e.g., chloro or ethoxy groups) influence the compound’s aqueous stability and solubility?

Methodological Answer: The 5'-chloro group increases hydrophobicity (log Kow ≈ 1.16), reducing aqueous solubility but enhancing lipid membrane permeability . The p-ethoxyphenyl moiety contributes to π-π stacking, affecting crystallinity. To assess stability:

- Conduct pH-dependent hydrolysis studies (pH 3–9) at 37°C.

- Monitor degradation via UV-Vis spectroscopy (λ = 270 nm for acetanilide derivatives) .

- Use HPLC-MS to identify hydrolysis products (e.g., free aniline or ethoxyphenylacetic acid) .

Q. What analytical techniques resolve spectral contradictions in characterizing the hydrate form?

Methodological Answer:

- X-ray diffraction (XRD): Confirm crystalline hydrate structure by comparing experimental patterns with simulated data from single-crystal studies.

- Thermogravimetric analysis (TGA): Detect water loss between 80–120°C, differentiating stoichiometric vs. adsorbed water .

- FT-IR: Identify O–H stretching (3200–3500 cm⁻¹) and bending (1630–1650 cm⁻¹) bands specific to hydrate water .

Advanced Research Questions

Q. How can I design a toxicological study to evaluate metabolite-induced risks (e.g., reprotoxicity) in mammalian models?

Methodological Answer:

- Metabolite identification: Incubate the compound with rat liver microsomes; analyze metabolites via LC-QTOF-MS. Focus on N-acetyl-p-benzoquinone imine (NAPQI)-like derivatives, which may bind to cellular proteins .

- In vivo assay: Administer 7–100 mg/kg/day to Sprague-Dawley rats (oral gavage) for 28 days. Measure serum biomarkers (e.g., ALT, AST) and histopathological changes in liver/testes . Compare results with acetaminophen controls to assess shared metabolic pathways .

Q. What computational strategies predict environmental persistence and soil mobility of this compound?

Methodological Answer:

- QSAR modeling: Use EPI Suite to estimate biodegradation half-life (BIOWIN3: < 3 days = readily biodegradable) .

- Soil adsorption: Calculate Koc (27–38 L/kg) via HPLC retention time correlation; validate using batch equilibrium tests with silt loam (pH 6.5–7.0) .

- Aquatic fate modeling: Apply ECOSAR to predict acute toxicity to Daphnia magna (EC50 ≈ 12 mg/L) based on chloro-substituent electronegativity .

Contradictory Data Analysis

Q. How to reconcile discrepancies in reported NOAEL values for acetanilide derivatives?

Methodological Answer:

- Source evaluation: Prioritize studies with OECD-compliant protocols (e.g., 90-day rat studies with controlled dosing) over outdated datasets .

- Dose normalization: Adjust NOAELs (e.g., 7 mg/kg/day ) for bioavailability differences (e.g., salt vs. freebase forms).

- Meta-analysis: Pool data from >5 independent studies using random-effects models; exclude outliers with Grubbs’ test (p < 0.05) .

Method Development for Advanced Applications

Q. How to develop a stability-indicating HPLC method for quantifying degradation products?

Methodological Answer:

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B).

- Detection: PDA (240–400 nm) and charged aerosol detection (CAD) for non-UV-active degradants .

- Validation: Assess linearity (R² > 0.998), LOD/LOQ (0.1 µg/mL and 0.3 µg/mL), and precision (%RSD < 2%) per ICH Q2(R1) .

Structural-Activity Relationship (SAR) Studies

Q. Which substituents enhance biological activity while reducing CYP450-mediated toxicity?

Methodological Answer:

- Replace the 2'-amino group with methylsulfonyl to block N-oxidation (reducing reactive metabolite formation) .

- Introduce a 5'-fluoro substituent instead of chloro to lower log P (improving aqueous solubility) without sacrificing target binding .

- Validate using in silico docking (AutoDock Vina) against COX-2 or cytochrome P450 3A4 isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.